molecular formula C15H20N4O3 B14505729 2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide CAS No. 64635-88-7

2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide

Cat. No.: B14505729
CAS No.: 64635-88-7
M. Wt: 304.34 g/mol
InChI Key: BOXCQSCNUFVJIQ-UHFFFAOYSA-N
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Description

2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide is a complex organic compound with the molecular formula C10H11N3O2 It is characterized by the presence of nitrile groups, an imide group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-Dicyano-3-ethyl-3-methylglutarimide with morpholine under specific conditions to introduce the morpholinomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide involves its interaction with specific molecular targets. The nitrile groups can form interactions with enzymes or receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dicyano-3-ethyl-3-methylglutarimide
  • 2,4-Dicyano-3-methyl-3-phenylglutarimide
  • Methyl 2,3-dicyano-3-phenylpropionate

Uniqueness

2,4-Dicyano-3-ethyl-3-methyl-N-(morpholinomethyl)glutarimide is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group, potentially enhancing its utility in various applications.

Properties

CAS No.

64635-88-7

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

4-ethyl-4-methyl-1-(morpholin-4-ylmethyl)-2,6-dioxopiperidine-3,5-dicarbonitrile

InChI

InChI=1S/C15H20N4O3/c1-3-15(2)11(8-16)13(20)19(14(21)12(15)9-17)10-18-4-6-22-7-5-18/h11-12H,3-7,10H2,1-2H3

InChI Key

BOXCQSCNUFVJIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(C(=O)N(C(=O)C1C#N)CN2CCOCC2)C#N)C

Origin of Product

United States

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